![molecular formula C13H12F3NO4 B134754 Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate CAS No. 126535-92-0](/img/structure/B134754.png)

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate

Descripción general

Descripción

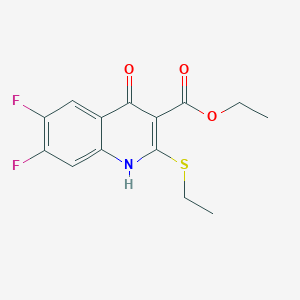

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C13H12F3NO4 . It has an average mass of 303.234 Da and a monoisotopic mass of 303.071838 Da .

Synthesis Analysis

The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate involves two stages . In the first stage, prop-2-ynyl-carbamic acid benzyl ester reacts with C30H26N3O9Rh in toluene at 30℃ for 3 hours under a molecular sieve in an inert atmosphere using the Schlenk technique . In the second stage, the product from the first stage is further reacted in toluene at 0℃ for 48 hours under a molecular sieve in an inert atmosphere using the Schlenk technique . This reaction is enantioselective .Molecular Structure Analysis

The molecular structure of Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate is complex, with a molecular formula of C13H12F3NO4 . The exact linear structure formula and InChI Key are not provided in the available resources .Physical And Chemical Properties Analysis

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate has a molecular weight of 303.23 . The boiling point and other physical and chemical properties are not specified in the available resources .Safety And Hazards

Propiedades

IUPAC Name |

ethyl 3,3,3-trifluoro-2-phenylmethoxycarbonyliminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO4/c1-2-20-11(18)10(13(14,15)16)17-12(19)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAOLBKMAUXBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374490 | |

| Record name | Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate | |

CAS RN |

126535-92-0 | |

| Record name | Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)

![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)

![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)

![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)